N-[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]glycine
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Overview
Description
2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID is a complex organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by its unique structure, which includes a benzotriazine ring fused with a pentanamidoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzotriazine Ring: The synthesis begins with the preparation of the benzotriazine ring.
Reduction and Cyclization: The nitro group is then reduced to an amine, followed by cyclization to form the benzotriazine ring.
Amidation: The benzotriazine intermediate is then reacted with pentanoyl chloride to form the pentanamido derivative.
Acetylation: Finally, the compound is acetylated to introduce the acetic acid moiety, resulting in the formation of 2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.
Scientific Research Applications
2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and protein-protein interactions.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.
Comparison with Similar Compounds
2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a fused ring system and are known for their diverse biological activities.
Benzoxazin Derivatives:
The uniqueness of 2-[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]ACETIC ACID lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N4O4 |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
2-[[(2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H18N4O4/c1-3-9(2)13(14(22)16-8-12(20)21)19-15(23)10-6-4-5-7-11(10)17-18-19/h4-7,9,13H,3,8H2,1-2H3,(H,16,22)(H,20,21)/t9-,13+/m1/s1 |
InChI Key |
OIGBDNGJCXKHLN-RNCFNFMXSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)NCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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